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Compound of Interest

Compound Name:
3-chloro-N-(4-

morpholinophenyl)propanamide

CAS No.: 250714-83-1

Cat. No.: B1272526

Get Quote

Executive Summary
3-Chloro-N-(4-morpholinophenyl)propanamide represents a critical class of "pro-reactive"

chemical probes. Unlike constitutive electrophiles (e.g., acrylamides) that are permanently

reactive, this molecule features a

-chloropropanamide warhead. This moiety acts as a latent electrophile: it is relatively stable in
storage but converts into a reactive Michael acceptor (an acrylamide) under physiological
conditions or specific basic catalysis.

This guide analyzes its dual-stage reaction mechanism, synthesis protocols, and utility in

mapping cysteine ligadability in drug discovery.

Structural & Electronic Analysis
The Pharmacophore
The molecule consists of three distinct functional domains, each serving a specific role in

covalent probe design:
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Domain Component Function

Warhead (Latent) 3-Chloropropanamide

A "masked" electrophile. It

eliminates HCl to form an

acrylamide, which then

captures nucleophiles.

Linker/Scaffold Amide Bond

Modulates the pKa of the NH

and electronic density of the

warhead; provides H-bond

donor/acceptor sites.

Recognition Element 4-Morpholinoaniline

Provides solubility (morpholine

oxygen) and metabolic

stability. The morpholine ring

often mimics the solvent-

exposed region of ATP-binding

pockets in kinases.

Electronic "Switch" Mechanism
The 3-chloropropanamide group is not a strong electrophile for direct

displacement because the amide carbonyl withdraws electron density, making the

-carbon less susceptible to direct attack compared to an alkyl halide. Instead, the acidity of the

-protons (adjacent to the carbonyl) allows for deprotonation by a base, leading to the
elimination of the chloride leaving group.

Reactivity Profile: The Elimination-Addition Pathway
The reactivity of this molecule is governed by a two-step Elimination-Addition mechanism,

rather than direct substitution.

Mechanism of Action
Activation (
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-Elimination): In the presence of a base (or basic residues like Histidine in a protein pocket),
the

-proton is removed, eliminating chloride (

) to generate the reactive acrylamide intermediate in situ.

Conjugation (Michael Addition): The newly formed acrylamide acts as a soft electrophile

(Michael acceptor), reacting rapidly with soft nucleophiles, primarily the thiolate anion (

) of Cysteine residues.

Diagram: Reaction Pathway
The following diagram illustrates the conversion from the latent chloro-form to the covalent

protein adduct.
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Click to download full resolution via product page

Figure 1: The stepwise activation mechanism. The molecule functions as a "pro-drug" for the

reactive acrylamide species.

Experimental Protocols
Synthesis of 3-Chloro-N-(4-
morpholinophenyl)propanamide
Objective: To synthesize the probe with high purity, avoiding premature elimination to the

acrylamide.

Reagents:
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4-Morpholinoaniline (1.0 eq)

3-Chloropropionyl chloride (1.1 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Dichloromethane (DCM) (anhydrous)

Protocol:

Preparation: Dissolve 4-morpholinoaniline (10 mmol) in anhydrous DCM (50 mL) under

atmosphere. Cool to 0°C.

Base Addition: Add TEA (12 mmol) dropwise. Ensure temperature remains <5°C to prevent

exothermic spikes.

Acylation: Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.

Critical Control: Do not allow the reaction to warm above 0°C during addition. High temps

favor the elimination side-reaction.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

Workup: Wash with cold 1M HCl (to remove unreacted aniline), followed by sat.

and brine.[1] Dry over

.[1]

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2,

Hex/EtOAc).

Note: Avoid basic silica or heating during evaporation, which can induce elimination to the

acrylamide.

Reactivity Profiling (GSH Assay)
Objective: To measure the intrinsic reactivity (
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) of the warhead against Glutathione (GSH), a cysteine surrogate.

Protocol:

Incubation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 50

in PBS (pH 7.4) containing 5 mM GSH.

Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120 min.

Quench: Quench aliquots with 1% Formic Acid / Acetonitrile.

Analysis: Analyze via LC-MS/MS.

Monitor: Disappearance of Parent (M+H) and appearance of GSH-Adduct.

Mass Shift: The adduct mass will be:

.

Calculation:

.

Applications in Drug Discovery
Cysteine Mapping & Ligadability
This molecule serves as a probe to determine if a specific cysteine residue in a target protein is

"ligadable."

Non-Catalytic Cysteines: Many kinases have non-catalytic cysteines (e.g., Cys481 in BTK,

Cys797 in EGFR). This probe mimics the binding mode of drugs like Gefitinib (which uses a

morpholino-aniline) but adds a latent warhead to test for covalent engagement.

Selectivity Filter: Because the 3-chloropropanamide is less reactive than a naked

acrylamide, it requires specific positioning and local basicity (to catalyze elimination) to react.

This reduces off-target toxicity compared to more aggressive warheads.
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Workflow: Covalent Probe Screening
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Figure 2: Experimental workflow for validating cysteine ligadability using the probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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